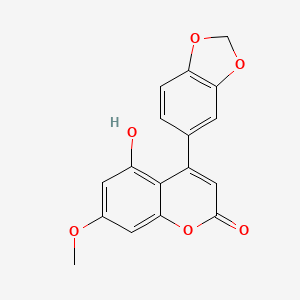
4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzodioxole ring fused to a benzopyran structure, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole and benzopyran precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with key signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Compared to similar compounds, 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzopyran core, coupled with the benzodioxole moiety, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
116310-60-2 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H12O6/c1-20-10-5-12(18)17-11(7-16(19)23-15(17)6-10)9-2-3-13-14(4-9)22-8-21-13/h2-7,18H,8H2,1H3 |
Clé InChI |
GQAQYSDRXZGBLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC4=C(C=C3)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)

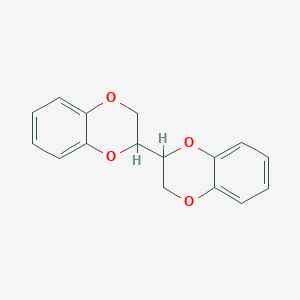


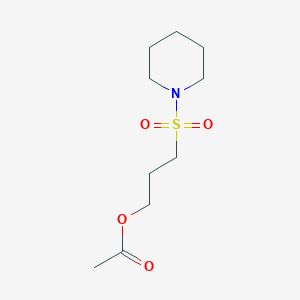
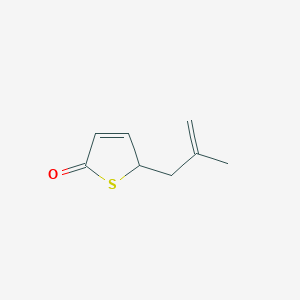
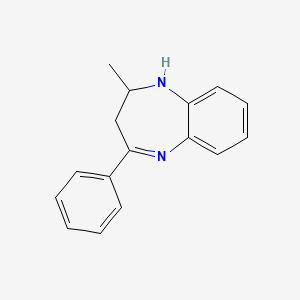
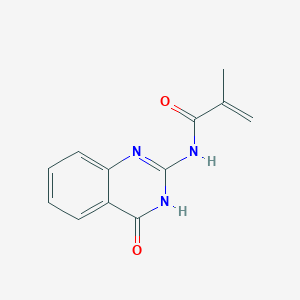


![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
